molecular formula C12H21NO5 B2766002 3-Tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate CAS No. 1569089-78-6

3-Tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate

Cat. No.: B2766002
CAS No.: 1569089-78-6
M. Wt: 259.302
InChI Key: RSQHRHJTNDOFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate is a synthetic organic compound characterized by its unique oxazolidine ring structure. This compound is notable for its stability and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate typically involves the reaction of tert-butylamine with dimethyl oxalate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) to facilitate the cyclization process.

    Solvent: Common solvents include toluene or dichloromethane to dissolve the reactants and intermediates.

    Catalysts: Acidic or basic catalysts may be used to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazolidine derivatives.

    Reduction: Reduction reactions, often using lithium aluminum hydride, can convert the oxazolidine ring into more reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted oxazolidines, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

3-Tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers and specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-Tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate exerts its effects involves its ability to participate in various chemical reactions. The oxazolidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with molecular targets. These interactions often involve the formation of covalent bonds with nucleophilic sites on target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-oxazolidine-3,5-dicarboxylate: Similar in structure but lacks the tert-butyl and methyl substituents, resulting in different reactivity and stability.

    3-Tert-butyl 2,2-dimethyloxazolidine-3,5-dicarboxylate: Lacks the 5-methyl group, which affects its chemical properties and applications.

Uniqueness

3-Tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate is unique due to its specific substituents, which confer distinct steric and electronic properties. These properties enhance its stability and reactivity, making it a valuable compound in various chemical syntheses and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-O-tert-butyl 5-O-methyl 2,2-dimethyl-1,3-oxazolidine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-7-8(9(14)16-6)17-12(13,4)5/h8H,7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQHRHJTNDOFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(CC(O1)C(=O)OC)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.